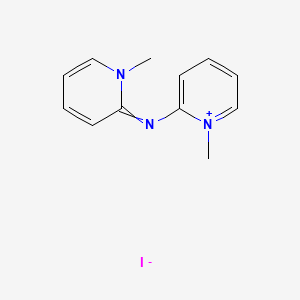

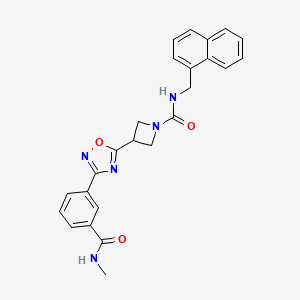

![molecular formula C12H14N2OS B2646544 (1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797182-44-5](/img/structure/B2646544.png)

(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, commonly known as THIP, is a compound that has been studied for its potential use in treating various neurological disorders. THIP is a GABA(A) receptor agonist, and its effects on this receptor have been the subject of extensive research.

Aplicaciones Científicas De Investigación

Optoelectronics

Thiophene-based compounds have been used as building blocks for optoelectronics . They are part of a remarkable family of annulated building blocks for various organic materials. These compounds have been used in organic light-emitting diodes, organic solar cells, organic field-effect transistors, and nonlinear optics .

Anti-Cancer Agents

Some newly synthesized thiophenyl thienopyrimidinone derivatives have been tested as anti-cancer agents . These compounds were prepared from cyclization of ethyl ester derivative with formamide . They have shown promising results against MCF-7 and MCF-10A cancer cells .

Photocatalytic Hydrogen Evolution

Sulfide oxidation tuning in thiophene-based compounds has been used for constructing a series of sulfone-based dual acceptor copolymers . These copolymers have shown high photocatalytic activities for hydrogen evolution .

Electroluminescence

Thiophene-based ionic iridophosphors have been designed for solution-processed deep-red electroluminescence . These compounds have shown high photoluminescence quantum yields (PLQYs) and have been used as triplet emitters in electroluminescent devices .

Synthesis of Heterocyclic Derivatives

The compound has been used in the synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Semiconductor Materials

Thiophene derivatives are often used as semiconducting materials . They are found in many functional materials and are often used in electronic communication and intramolecular charge transfer (ICT) across molecules built from thiophene units .

Propiedades

IUPAC Name |

N-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-12(13-11-5-2-8-16-11)14-9-3-1-4-10(14)7-6-9/h1-3,5,8-10H,4,6-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCXGYFPKDITGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2646463.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)

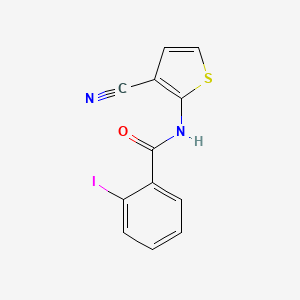

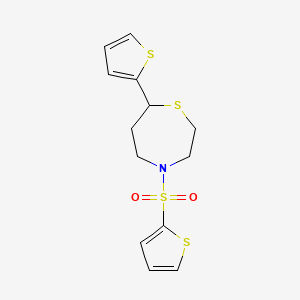

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)

![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)

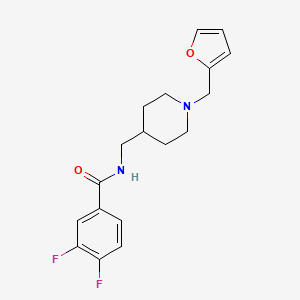

![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)